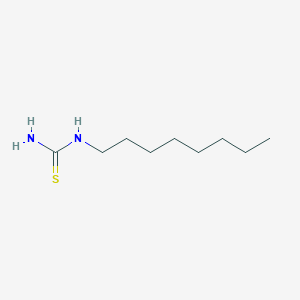

1-Octyl-2-thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2S/c1-2-3-4-5-6-7-8-11-9(10)12/h2-8H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKUNEDFMJPMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365252 | |

| Record name | Octylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13281-03-3 | |

| Record name | Octylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13281-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Octyl-2-thiourea: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octyl-2-thiourea, an N-substituted derivative of thiourea, is a molecule of significant interest in various scientific and industrial fields. Its unique chemical structure, featuring a lipophilic octyl chain and the reactive thiourea moiety, imparts a range of properties that make it a valuable compound in drug discovery, materials science, and corrosion inhibition. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound, offering insights for researchers and professionals working in related disciplines. Thiourea and its derivatives are a versatile class of organic compounds that have garnered considerable attention for their broad spectrum of biological activities and industrial applications.[1][2]

Core Chemical and Physical Properties

This compound, also known by its CAS number 13281-03-3, possesses a unique combination of a polar thiourea group and a nonpolar octyl chain, which dictates its physical and chemical behavior.[3][4]

| Property | Value | Source |

| Molecular Formula | C9H20N2S | [4] |

| Molecular Weight | 188.33 g/mol | [4] |

| CAS Number | 13281-03-3 | [3] |

| Appearance | White crystalline solid (typical for thioureas) | [5] |

| Melting Point | 176-178 °C (for parent thiourea) | [6] |

| Boiling Point | Sublimes in vacuum at 150-160 °C (for parent thiourea) | [6] |

| Solubility | Soluble in water (142 g/L for parent thiourea), ethanol, and methanol. Almost insoluble in diethyl ether and hexane. | [5] |

| Density | 1.405 g/cm³ (for parent thiourea) | [5][7] |

Molecular Structure and Tautomerism

The structure of this compound is characterized by a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen is substituted with an octyl group, while the other is unsubstituted. Thiourea and its derivatives can exist in two tautomeric forms: the thione form and the thiol (isothiourea) form. In the solid state and in solution, the thione form is generally predominant.[1]

The presence of the octyl group introduces a significant hydrophobic character to the molecule, influencing its solubility and interaction with nonpolar environments. The thiourea moiety, with its lone pairs of electrons on the sulfur and nitrogen atoms, is responsible for the compound's ability to coordinate with metal ions and participate in various chemical reactions.[1]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of N-substituted thioureas like this compound is typically achieved through the reaction of an isothiocyanate with a primary amine. A common and effective method involves the in-situ generation of the isothiocyanate from a more stable precursor.

Experimental Protocol: Synthesis from Octyl Isothiocyanate and Ammonia

A straightforward approach involves the direct reaction of octyl isothiocyanate with ammonia.

Materials:

-

Octyl isothiocyanate

-

Ammonia (aqueous or gaseous)

-

Anhydrous solvent (e.g., diethyl ether, ethanol)

Procedure:

-

Dissolve octyl isothiocyanate in an anhydrous solvent in a reaction flask.

-

Slowly add a solution of ammonia in the same solvent (or bubble ammonia gas through the solution) while stirring at room temperature.

-

The reaction is typically exothermic. Maintain the temperature with a cooling bath if necessary.

-

Continue stirring for several hours until the reaction is complete (monitored by TLC).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed for further purification.

Alternative Protocol: Synthesis from Octylamine and an Isothiocyanate Precursor

An alternative and often more convenient method involves the reaction of octylamine with a reagent that generates the isothiocyanate in situ. A widely used method for synthesizing thiourea derivatives involves the condensation of an acid chloride with ammonium thiocyanate to form an acyl isothiocyanate, which then reacts with an amine.[8]

Materials:

-

Octylamine

-

Benzoyl chloride (or another acid chloride)

-

Ammonium thiocyanate

-

Anhydrous acetone

Procedure:

-

In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.

-

Slowly add benzoyl chloride to the solution while stirring. This reaction forms benzoyl isothiocyanate in situ.

-

After a short period of stirring, add octylamine to the reaction mixture.

-

The reaction mixture is then typically stirred for several hours at room temperature or with gentle heating.

-

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the product.

-

The solid 1-benzoyl-3-octylthiourea is collected by filtration.

-

Subsequent hydrolysis of the benzoyl group under basic or acidic conditions will yield this compound.

Caption: General synthesis pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibrations in the range of 3200-3400 cm⁻¹.[9] A strong band corresponding to the C=S stretching vibration is typically observed around 1300-1400 cm⁻¹.[9] The C-N stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.[10][11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the octyl group, including a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a series of multiplets for the methylene groups (CH₂) in the aliphatic chain between 1.2 and 1.6 ppm, and a triplet for the methylene group adjacent to the nitrogen atom (CH₂-N) at a downfield position (around 3.3-3.5 ppm). The N-H protons will appear as broad signals, and their chemical shift can vary depending on the solvent and concentration.[13][14][15][16]

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the octyl group and a characteristic downfield signal for the thiocarbonyl carbon (C=S) typically above 180 ppm.[13]

-

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (188.33 g/mol ). The fragmentation pattern will likely involve cleavage of the octyl chain.[17][18]

Key Applications of this compound and its Derivatives

The unique structural features of this compound and related N-alkylthioureas make them valuable in several applications.

Corrosion Inhibition

Thiourea and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments.[19][20][21][22][23] The mechanism of inhibition involves the adsorption of the thiourea molecule onto the metal surface. The sulfur and nitrogen atoms act as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium.[20] The long octyl chain in this compound enhances its hydrophobic character, which can lead to the formation of a more compact and stable protective layer, thereby improving its inhibition efficiency. This protective layer can inhibit both anodic and cathodic reactions in the corrosion process.[19]

Caption: Mechanism of corrosion inhibition by this compound.

Drug Development and Medicinal Chemistry

Thiourea derivatives exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[1][24][25][26]

-

Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.[1][24][27] Their mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall integrity.[24][27] The lipophilic octyl chain in this compound can facilitate its transport across microbial cell membranes, potentially enhancing its antimicrobial efficacy.

-

Anticancer Activity: Certain thiourea derivatives have shown promise as anticancer agents.[1] Their mode of action can be diverse, including the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis. The principal mode of action for some thiourea-metal complexes is binding to proteins containing thiols and DNA.[1]

-

Anti-inflammatory and Antiviral Activity: The thiourea scaffold has been incorporated into molecules with anti-inflammatory and antiviral properties.[25]

The diverse biological activities of thiourea derivatives underscore the potential of this compound as a lead compound for the development of new therapeutic agents.

Organic Synthesis

Thiourea and its derivatives are versatile building blocks in organic synthesis.[2] They can be used as precursors for the synthesis of a variety of heterocyclic compounds, such as thiazoles and pyrimidines, which are important pharmacophores in many drugs.[2] The thiourea moiety can also act as a ligand in transition metal catalysis.

Safety and Handling

Thiourea and its derivatives should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) for this compound before use. Thiourea itself is classified as a substance that is toxic and a suspected carcinogen.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling the compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

This compound is a fascinating molecule with a rich chemistry and a broad range of potential applications. Its dual hydrophobic and reactive character makes it a valuable tool in corrosion science, a promising scaffold in medicinal chemistry, and a useful intermediate in organic synthesis. Further research into the specific properties and applications of this compound is warranted to fully exploit its potential in various scientific and technological domains. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize this versatile compound.

References

- Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmacology.

- Ghorab, M., Alsaid, M. S., El-Gaby, M., & Nissan, Y. M. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: Synthesis, biological evaluation and molecular docking. [Source not further identified].

- Ilies, M., et al. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

- [Author(s) not identified]. (2024). Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall.

- [Author(s) not identified]. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.

- [Author(s) not identified]. (2024).

- [Author(s) not identified]. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PubMed Central.

- ChemicalBook. (2023). This compound | 13281-03-3.

- [Author(s) not identified]. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central.

- [Author(s) not identified]. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Source not further identified].

- National Oceanic and Atmospheric Administration. (n.d.). THIOUREA. CAMEO Chemicals.

- National Center for Biotechnology Information. (2021). 15th Report on Carcinogens. NCBI Bookshelf.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 13281-03-3.

- [Author(s) not identified]. (n.d.). A Thiourea Derivative of 2-[(1R)

- [Author(s) not identified]. (n.d.). Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. Request PDF.

- [Author(s) not identified]. (2019).

- [Author(s) not identified]. (n.d.). Corrosion inhibition of thiourea and thiadiazole derivatives : A Review.

- Sciencemadness Wiki. (2022). Thiourea.

- [Author(s) not identified]. (n.d.).

- JETIR. (n.d.). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- Cheméo. (n.d.). Chemical Properties of Thiourea (CAS 62-56-6).

- Alkan, C., Tekin, Y., & Kahraman, D. (2011). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage.

- Mariappan, M., Guruswamy, M., Ravindran, B., & Mojumdar, S. C. (2011). Thermal, FTIR and microhardness studies of bisthiourea-urea single crystal.

- [Author(s) not identified]. (n.d.). Study of thioureas derivatives synthesized from a green route as corrosion inhibitors for mild steel in HCl solution. Request PDF.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. (n.d.). Thiourea. NIST WebBook.

- [Author(s) not identified]. (n.d.).

- [Author(s) not identified]. (n.d.).

- [Author(s) not identified]. (1976). Synthesis of N-hydroxythiourea. PubMed.

- [Author(s) not identified]. (n.d.). Matrix and ab initio infrared spectra of thiourea and thiourea-d4.

- National Institute of Standards and Technology. (n.d.). Thiourea. NIST WebBook.

- [Author(s) not identified]. (n.d.). 1 H NMR spectrum of pure thiourea in DMSO-d 6.

- ChemicalBook. (n.d.). Thiourea(62-56-6) IR Spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 13281-03-3 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 6. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jetir.org [jetir.org]

- 11. Thiourea [webbook.nist.gov]

- 12. Thiourea(62-56-6) IR Spectrum [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. researchgate.net [researchgate.net]

- 17. Thiourea [webbook.nist.gov]

- 18. tsijournals.com [tsijournals.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. jmaterenvironsci.com [jmaterenvironsci.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Novel thiourea derivatives as corrosion inhibitors for mild steel: Experimental and computational investigations | Semantic Scholar [semanticscholar.org]

- 24. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

Introduction: The Thiourea Scaffold and the Significance of the Octyl Moiety

An In-Depth Technical Guide to 1-Octyl-2-thiourea (CAS 13281-03-3)

Disclaimer: Following a comprehensive review of available scientific literature, it has been determined that there is a notable lack of specific data on the biological activity of this compound. The information presented within this guide concerning its potential applications is therefore extrapolated from studies on structurally related N-alkyl and other thiourea derivatives. This document serves as a foundational resource, providing core specifications, a validated synthesis protocol, and exemplary experimental designs to enable researchers to explore its potential.

Thiourea (SC(NH₂)₂) and its derivatives represent a "privileged structure" in medicinal chemistry and material science. The ability of the thiocarbonyl group to act as a hydrogen bond acceptor and the N-H groups to act as donors, combined with the diverse substitutions possible at the nitrogen atoms, makes this scaffold a versatile building block for compounds with a wide array of biological activities and chemical properties.[1][2] Thiourea derivatives have been investigated for their potential as antibacterial, antifungal, antioxidant, anticancer, and enzyme inhibitory agents.[3][4][5]

This guide focuses on the N-alkyl derivative, this compound. The incorporation of an eight-carbon alkyl (octyl) chain introduces significant lipophilicity to the molecule. This structural feature is critical, as it can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. Increased lipophilicity often enhances the ability of a molecule to cross biological membranes, potentially increasing its bioavailability and interaction with intracellular targets. However, it may also affect solubility and metabolic stability. Understanding the core specifications and potential applications of this compound is therefore of significant interest to researchers in drug development and chemical synthesis.

Section 1: Core Specifications of this compound

Accurate characterization of a chemical entity is the foundation of reproducible scientific research. The fundamental physicochemical properties of this compound are summarized below.

| Property | Specification | Source(s) |

| CAS Number | 13281-03-3 | [6] |

| IUPAC Name | 1-octylthiourea | [7] |

| Synonyms | N-octylthiourea | [3] |

| Molecular Formula | C₉H₂₀N₂S | |

| Molecular Weight | 188.33 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [8] |

| Melting Point | 94 - 96 °C | [6] |

| Purity (Typical) | ≥97%, with grades of ≥99% (HPLC) available | [6][9] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | [10] |

Section 2: Synthesis and Quality Control Workflow

The synthesis of N-monosubstituted thioureas is a well-established process, typically proceeding through the nucleophilic addition of an amine to an isothiocyanate. For this compound, the most direct route involves the reaction of octylamine with a source of thiocyanate or, more commonly, the reaction of octyl isothiocyanate with ammonia.

Diagram: Synthetic Pathway

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Causality: This protocol describes the formation of an isothiocyanate intermediate from the corresponding primary amine (octylamine) and carbon disulfide. The isothiocyanate is a key electrophilic intermediate that readily reacts with a nucleophile, in this case, ammonia, to form the final thiourea product. This two-step, one-pot synthesis is efficient and avoids the isolation of the often-volatile isothiocyanate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve octylamine (1 equivalent) in 20 mL of ethanol.

-

Isothiocyanate Formation: Cool the solution in an ice bath. Add carbon disulfide (1.1 equivalents) dropwise to the stirred solution, followed by the slow addition of triethylamine (1.1 equivalents) to catalyze the reaction and neutralize the in-situ formed dithiocarbamic acid.

-

Intermediate Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The formation of the octyl isothiocyanate intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Thiourea Formation: To the same flask, add an aqueous solution of ammonia (2 equivalents, 25% solution).

-

Reflux and Isolation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction completion by TLC. After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Purification: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried. For higher purity, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water.

Analytical Quality Control

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques must be employed. This multi-faceted approach provides a self-validating system, where data from orthogonal methods corroborates the final specification.

| Technique | Expected Results for this compound |

| ¹H NMR | Signals corresponding to the octyl chain protons (a triplet for the terminal CH₃, multiplets for the CH₂ groups) and broadened signals for the N-H protons of the thiourea group. The chemical shifts will confirm the structure. |

| ¹³C NMR | A characteristic signal for the thiocarbonyl (C=S) carbon typically appears downfield (~180 ppm). Signals for the eight distinct carbons of the octyl chain will be observed in the aliphatic region. |

| FT-IR | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching (around 2850-2960 cm⁻¹), and the C=S stretching of the thiourea group (around 1200-1350 cm⁻¹).[4] |

| HPLC | A single major peak under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water) indicates high purity. Purity can be quantified using a calibration curve with a reference standard. |

| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Sulfur should be within ±0.4% of the theoretical values calculated from the molecular formula (C₉H₂₀N₂S). |

Diagram: Quality Control Workflow

Caption: A typical quality control workflow for chemical synthesis.

Section 3: Potential Applications in Research & Development (Extrapolated)

While direct studies on this compound are scarce, the extensive research on related thiourea derivatives allows for logical extrapolation of its potential applications. The prominent octyl chain is hypothesized to enhance membrane permeability, potentially leading to increased potency in various biological assays compared to more polar analogues.

Antimicrobial and Antifungal Activity

Thiourea derivatives are widely reported to possess significant antibacterial and antifungal properties.[11] The mechanism is often attributed to the disruption of cellular processes through coordination with essential metal ions or inhibition of key enzymes. The lipophilic nature of this compound may facilitate its entry into microbial cells, making it a candidate for screening against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[12]

Enzyme Inhibition

The thiourea moiety is a known pharmacophore in various enzyme inhibitors.

-

Cholinesterase Inhibition: Derivatives have shown activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[4][13]

-

Carbonic Anhydrase Inhibition: Sulphonyl-thiourea compounds are potent inhibitors of carbonic anhydrase isoforms, some of which are implicated in cancer.[14]

-

Other Enzymes: Inhibition of tyrosinase, α-amylase, and α-glucosidase by various thiourea derivatives has also been reported, suggesting potential applications in cosmetics and diabetes research, respectively.[3][4]

The octyl group could potentially interact with hydrophobic pockets within the active sites of these enzymes, offering a basis for rational drug design.

Antioxidant Properties

Several studies have demonstrated the radical scavenging capabilities of thiourea derivatives.[3][11] They can act as antioxidants by donating a hydrogen atom to neutralize free radicals, a property relevant to mitigating oxidative stress in various disease models.

Application in Material Science

Structurally similar N-alkyl thioureas, such as N-(n-Hexyl)thiourea, have been evaluated as reducing agents in two-component redox initiator systems for polymer-based materials, like those used in dentistry.[15] this compound could be investigated for similar applications, where its longer alkyl chain might influence solubility and reactivity within the polymer matrix.

Section 4: Exemplary Experimental Protocols

To facilitate the investigation of the extrapolated activities mentioned above, the following are detailed, self-validating protocols for preliminary screening.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

-

Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Microplate Preparation: In a 96-well microplate, add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix thoroughly. Transfer 100 µL from the first well to the second, and repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

Inoculation: Prepare a microbial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) is crucial to ensure the solvent has no antimicrobial activity at the concentrations used.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To quantify the inhibitory effect of this compound on acetylcholinesterase (AChE) activity.

-

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0.

-

DTNB solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in PB.

-

Substrate solution: 10 mM acetylthiocholine iodide (ATCI) in PB.

-

Enzyme solution: AChE from electric eel, 0.5 U/mL in PB.

-

Test Compound: Prepare serial dilutions of this compound in PB containing a small amount of DMSO.

-

-

Assay Procedure (96-well plate):

-

Add 25 µL of the test compound dilution (or buffer for control) to each well.

-

Add 50 µL of DTNB solution.

-

Add 25 µL of enzyme solution and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of increase in absorbance.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) can then be determined by plotting percent inhibition versus log concentration.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound, like many thiourea derivatives, possesses significant health hazards that necessitate strict handling protocols.

GHS Hazard Summary

| Hazard Class | Statement | Pictogram |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. | Exclamation Mark |

| Skin/Eye Irritation | H315, H319: Causes skin and serious eye irritation. | Exclamation Mark |

| Respiratory Irritation | H335: May cause respiratory irritation. | Exclamation Mark |

| Carcinogenicity (Suspected) | H351: Suspected of causing cancer. | Health Hazard |

| Reproductive Toxicity (Suspected) | H361: Suspected of damaging fertility or the unborn child. | Health Hazard |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects. | Environment |

Source: GHS classifications compiled from supplier Safety Data Sheets (SDS).[1][4][13]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or aerosols.

-

Personal Protective Equipment:

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., P100) is necessary.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

References

- Tok, F., Cakir, C., Cam, D., Kirpat, M. M., & Sicak, Y. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540.

- Saeed, A., Larik, F. A., Channar, P. A., Ismail, H., Dilshad, E., & Mirza, B. (2016). New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities. Bangladesh Journal of Pharmacology, 11(4), 894-902.

- Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark.

- Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4539.

- Dragostin, O. M., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Antibiotics, 12(5), 807.

- Bultum, Y. A., & Lee, D. (2021). Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents. The Journal of Antibiotics, 74(4), 233-243.

- Saeed, A., et al. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. RSC Advances, 12(21), 13038-13087.

- Gençer, N., et al. (2022). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 127-141.

- Acar Çevik, U., et al. (2024). Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. Chemistry & Biodiversity.

- Al-Ghorbani, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25.

- PubChem. (n.d.). Thiourea.

- D'hooghe, M., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 856-873.

- Mainil, A., et al. (2025). Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials. Polymers, 17(14), 2849.

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications | Semantic Scholar [semanticscholar.org]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Overview: The Significance of N-Substituted Thioureas

An In-depth Technical Guide to the Synthesis and Characterization of 1-Octyl-2-thiourea

This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple protocol, delving into the underlying chemical principles, the rationale behind procedural choices, and the self-validating nature of a robust characterization workflow.

Thiourea derivatives are a cornerstone class of compounds in medicinal and materials chemistry.[1][2] The core thiourea moiety, -NH-C(S)-NH-, serves as a versatile scaffold whose biological and chemical properties can be finely tuned through the introduction of various substituents.[2] These compounds are noted for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[3][4][5]

This compound (C₉H₂₀N₂S, MW: 188.33 g/mol ) incorporates a lipophilic octyl chain, a structural feature often exploited in drug design to enhance membrane permeability and interaction with hydrophobic biological targets.[6][7] This guide presents a reliable and accessible synthetic route from common starting materials and outlines the analytical techniques required to unequivocally confirm its structure and purity.

Synthesis: From Primary Amine to Thiourea

The synthesis of this compound is efficiently achieved through the nucleophilic addition of octylamine to a suitable thiocyanate source. The method detailed here utilizes ammonium thiocyanate, an inexpensive and readily available reagent, in an aqueous medium.

Reaction Principle and Mechanism

The core of this synthesis is the reaction between an amine and the thiocyanate ion (SCN⁻). While various methods exist, the direct condensation of an amine with ammonium thiocyanate provides a straightforward and effective route.[8] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of the thiocyanate group. The presence of a mineral acid like HCl is crucial; it protonates the octylamine to form the octylammonium salt, which then readily reacts.

The mechanism can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Comprehensive Characterization: Validation of Identity and Purity

Thorough characterization is non-negotiable for confirming the successful synthesis of the target molecule. A combination of physical and spectroscopic methods provides orthogonal data points that, when taken together, create an undeniable structural proof.

Physical Properties

-

Appearance: Pure this compound should be a white to off-white crystalline solid.

-

Melting Point: A sharp melting point is a primary indicator of high purity. The literature value for thiourea itself is in the range of 176-178 °C. [9][10]N-substituted thioureas have varied melting points depending on the substituent. [11]The expected melting point for this compound should be determined experimentally and will serve as a benchmark for future syntheses.

Spectroscopic Analysis

FT-IR Spectroscopy Protocol: A small amount of the dried product is mixed with spectroscopic grade Potassium Bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is recorded from 4000 to 400 cm⁻¹.

-

Interpretation: The FT-IR spectrum is used to confirm the presence of key functional groups. [12] * ~3350-3150 cm⁻¹: Broad peaks corresponding to the N-H stretching vibrations of the primary and secondary amine groups.

-

~2925 & ~2855 cm⁻¹: Sharp, strong absorptions from the C-H stretching of the octyl chain's CH₂ and CH₃ groups.

-

~1620 cm⁻¹: A strong band attributed to the N-H bending vibration (scissoring).

-

~1550 cm⁻¹: C-N stretching vibration.

-

~1250 cm⁻¹ & ~750 cm⁻¹: Bands associated with the C=S (thiocarbonyl) stretching vibration. The thiourea group has several characteristic bands, and these are prominent. [3][13] NMR Spectroscopy Protocol: The sample (~10-20 mg) is dissolved in an appropriate deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and transferred to an NMR tube.

-

-

¹H NMR Interpretation: This spectrum provides a proton map of the molecule.

-

δ ~7.5-8.5 ppm: Broad singlets, corresponding to the NH and NH₂ protons. The exact shift is solvent-dependent and these peaks may exchange with D₂O.

-

δ ~3.4 ppm: A triplet or multiplet, corresponding to the two protons on the carbon adjacent to the nitrogen (-CH₂-NH-).

-

δ ~1.6 ppm: A multiplet (quintet), corresponding to the protons on the second carbon of the octyl chain (-CH₂-CH₂-NH-).

-

δ ~1.2-1.4 ppm: A broad, large multiplet representing the bulk of the methylene (CH₂) groups in the octyl chain.

-

δ ~0.9 ppm: A triplet, corresponding to the terminal methyl (CH₃) group protons.

-

-

¹³C NMR Interpretation: This spectrum confirms the carbon backbone.

-

δ ~183 ppm: The most characteristic signal, a downfield peak for the thiocarbonyl carbon (C=S). [14] * δ ~45 ppm: Signal for the carbon atom attached to the nitrogen (-CH₂-NH-).

-

δ ~32-22 ppm: A series of peaks corresponding to the eight carbons of the octyl chain.

-

δ ~14 ppm: The upfield signal for the terminal methyl carbon (-CH₃).

-

Mass Spectrometry Protocol: The sample is introduced into the mass spectrometer, typically using Electrospray Ionization (ESI) or another soft ionization technique to minimize fragmentation and observe the molecular ion.

-

Interpretation: This analysis confirms the molecular weight of the compound.

Summary of Characterization Data

| Analysis | Technique | Expected Result | Purpose |

| Physical | Melting Point | Sharp, consistent range | Purity Assessment |

| Appearance | White crystalline solid | Qualitative Check | |

| Vibrational | FT-IR | Peaks at ~3300, 2925, 1620, 1250 cm⁻¹ | Functional Group ID |

| Resonance | ¹H NMR | Characteristic shifts for NH, CH₂, CH₃ protons | H-Framework Mapping |

| ¹³C NMR | C=S peak at ~183 ppm; aliphatic peaks | C-Backbone Confirmation | |

| Mass | MS (ESI+) | [M+H]⁺ peak at m/z 189.34 | Molecular Weight Confirmation |

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory. A thorough risk assessment should be conducted before beginning any experimental work.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

-

Engineering Controls: All manipulations, especially those involving concentrated HCl and octylamine, must be performed in a certified chemical fume hood to prevent inhalation of corrosive and volatile fumes.

-

Chemical Hazards:

-

Octylamine: Flammable and corrosive. Avoid contact with skin and eyes.

-

Ammonium Thiocyanate: Harmful if swallowed or inhaled. [15]Contact with acids liberates highly toxic hydrogen cyanide gas. Ensure the reaction is performed away from strong acids other than the one used in the protocol.

-

Thiourea Derivatives: Thiourea itself is classified as a substance suspected of causing cancer and damaging fertility. [16]While the toxicology of this compound is not fully established, it should be handled with care as a potentially hazardous substance.

-

-

Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local environmental regulations.

References

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra.

- MDPI. A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids.

- Penta Chemicals. Ammonium thiocyanate.

- National Institutes of Health (NIH), PubChem. Thiourea.

- Chemos GmbH&Co.KG. Safety Data Sheet: thiourea.

- ResearchGate. FTIR spectrum of thiourea.

- ChemScience. Safety Data Sheet: Ammonium thiocyanate, Hi-LR™.

- Semantic Scholar. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities.

- Carl Roth. Safety Data Sheet: Ammonium thiocyanate.

- ResearchGate. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities.

- DergiPark. Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

- National Institutes of Health (NIH). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential.

- MDPI. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities.

- ResearchGate. Structure, yield, and melting point of novel thioureas 10 and 11.

- American Chemical Society. Mechanism of Formation of Cholesterylisothiuronium Tosylate from Thiourea and Cholesteryl Tosylate.

- National Institute of Standards and Technology (NIST). Thiourea - NIST WebBook.

- Jetir.Org. Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals.

- Semantic Scholar. New 1-octanoyl-3-aryl thiourea derivatives: Solvent-free synthesis, characterization and multi-target biological activities.

- ResearchGate. 1 H-NMR spectra of the thiourea derivatives.

- ResearchGate. 15N, 13C, and 1H NMR spectra of acylated ureas and thioureas.

- TSI Journals. Synthesis and mass spectral study of thiourea and thiocarbamiate derivatives from phthalimidoacyl isothiocyanates.

- National Institutes of Health (NIH). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities.

- UNIPI. Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives.

- National Center for Biotechnology Information (NCBI). Table 1, Properties of Thiourea - 15th Report on Carcinogens.

- SpectraBase. Thiourea - Optional[FTIR] - Spectrum.

- Scientific.Net. Synthesis and Characterization of 1-octyl 2-cyano Acrylate for Wound Healing Applications.

- ResearchGate. Reaction condensation of amines 1(a-j) with ammonium thiocyanate 2 for....

- ResearchGate. Determination of Thiourea in Noodle and Rice Flour by Liquid Chromatography-Mass Spectrometry.

- National Institutes of Health (NIH). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.

- National Institutes of Health (NIH). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization.

- ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.

Sources

- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities [mdpi.com]

- 2. tsijournals.com [tsijournals.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. scbt.com [scbt.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. dcfinechemicals.com [dcfinechemicals.com]

- 16. chemos.de [chemos.de]

Molecular weight and formula of 1-Octyl-2-thiourea

An In-depth Technical Guide to 1-Octyl-2-thiourea: Synthesis, Characterization, and Potential Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a mono-substituted thiourea derivative. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's core properties, provides validated protocols for its synthesis and characterization, and explores its potential based on the well-established bioactivity of the thiourea scaffold. We will move beyond simple data presentation to explain the causal reasoning behind methodological choices, ensuring a robust and reproducible scientific narrative.

Core Molecular Profile

This compound belongs to the thiourea class of organosulfur compounds, characterized by a central thiocarbonyl group flanked by amino groups.[1][2] In this specific molecule, a lipophilic eight-carbon octyl chain is attached to one of the nitrogen atoms. This structural feature is significant, as the alkyl chain can substantially influence the compound's solubility, membrane permeability, and overall pharmacokinetic profile in biological systems.

The properties of thiourea and its derivatives are distinct from their oxygen-containing urea analogs due to the differences in electronegativity and size between sulfur and oxygen.[1] Thiourea itself can exist in two tautomeric forms: the predominant thione form and the thiol (or isothiourea) form, an equilibrium that is crucial to its reactivity.[2][3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and analytical method development.

| Property | Value | Source |

| Chemical Formula | C₉H₂₀N₂S | [4] |

| Molecular Weight | 188.34 g/mol | [4] |

| CAS Number | 13281-03-3 | [5] |

| IUPAC Name | octylthiourea | N/A |

| Canonical SMILES | CCCCCCCCNC(=S)N | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Calculated logP | 2.9 | [4] |

Synthesis of this compound: A Validated Protocol

The synthesis of N-substituted thioureas is a well-established area of organic chemistry.[6] The protocol detailed here is a robust and common method involving the reaction of an amine with an isothiocyanate precursor. In this case, we will generate the thiourea from octylamine and ammonium thiocyanate.

Causality in Experimental Design

-

Reaction Choice: The reaction of an amine with ammonium thiocyanate in the presence of an acid catalyst is a classic and cost-effective method for producing mono-substituted thioureas. It avoids the need to handle potentially volatile or unstable isothiocyanates directly.

-

Solvent: A high-boiling polar solvent like water or ethanol is chosen to ensure all reactants are soluble and to provide the thermal energy needed to drive the reaction to completion.

-

Catalyst: The acidic environment (provided by HCl) is crucial. It protonates the thiocyanate ion (SCN⁻), facilitating the nucleophilic attack by the primary amine (octylamine).

-

Purification: Recrystallization is the chosen method for purification. The principle relies on the difference in solubility of the desired product and any impurities in a given solvent system at different temperatures. This compound, being a moderately polar molecule with a long alkyl chain, is expected to be sparingly soluble in cold polar solvents like ethanol/water mixtures but highly soluble when hot, allowing for the formation of pure crystals upon cooling.

Experimental Workflow Diagram

Sources

- 1. Showing Compound Thiourea (FDB012439) - FooDB [foodb.ca]

- 2. collegedunia.com [collegedunia.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. Octan-2-ylthiourea | C9H20N2S | CID 21324876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13281-03-3 [chemicalbook.com]

- 6. Thiourea - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activities of N-Octylthiourea

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-octylthiourea, a derivative of the versatile thiourea scaffold, is emerging as a compound of significant interest in medicinal chemistry. The incorporation of an eight-carbon alkyl chain (octyl group) imparts specific lipophilic characteristics that modulate its interaction with biological targets. This guide synthesizes the current understanding of N-octylthiourea's biological potential, focusing on its antimicrobial, anticancer, and enzyme-inhibiting activities. By detailing its mechanisms of action and providing robust experimental protocols, this document serves as a foundational resource for researchers aiming to explore and harness the therapeutic promise of this and related thiourea derivatives.

Introduction: The Thiourea Pharmacophore

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally analogous to urea, with the oxygen atom replaced by sulfur.[1] This substitution is pivotal, as the sulfur atom, along with the two nitrogen atoms, provides a multitude of bonding possibilities and acts as an effective pharmacophore.[2][3] Thiourea and its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, antiviral, antioxidant, and anti-inflammatory properties.[1][4] The lipophilicity and electronic properties of substituents on the nitrogen atoms can be systematically modified to fine-tune the compound's interaction with specific biological targets, making the thiourea scaffold a prime candidate for drug design and development.

Synthesis of N-Octylthiourea

The synthesis of N-substituted thiourea derivatives is a well-established process in organic chemistry. A primary and efficient method involves the reaction of an isothiocyanate with a primary or secondary amine.[5][6] For N-octylthiourea, this is typically achieved by the nucleophilic addition of octylamine to an isothiocyanate precursor.

A common laboratory-scale synthesis involves reacting an acyl chloride with a thiocyanate salt (like ammonium or potassium thiocyanate) in an anhydrous solvent such as acetone to generate an in situ acyl isothiocyanate.[3][5] This reactive intermediate is then treated with octylamine. The lone pair of electrons on the nitrogen atom of octylamine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of the N-octylthiourea derivative. The final product can then be purified by recrystallization.[3]

Key Biological Activities and Mechanisms of Action

The biological profile of N-octylthiourea is multifaceted, with activities demonstrated across several key areas of therapeutic interest. The lipophilic octyl chain often enhances the compound's ability to penetrate cellular membranes, a critical factor for reaching intracellular targets.

Antimicrobial and Antifungal Activity

Thiourea derivatives are widely recognized for their potent antimicrobial and antifungal properties.[3][4][7] While specific data on N-octylthiourea is limited, the general mechanism for this class of compounds involves the disruption of cellular integrity and key metabolic processes.

-

Mechanism of Action: The antifungal action of many compounds, including potentially thiourea derivatives, targets the synthesis or integrity of ergosterol, the primary sterol in fungal cell membranes.[8][9] Inhibition of enzymes like 14α-demethylase leads to ergosterol depletion and the accumulation of toxic sterol precursors, altering membrane fluidity and function.[8][9] Additionally, the sulfur atom in the thiourea moiety can interact with essential enzymes and proteins within the microbial cell, disrupting their function. Some antifungal agents work by creating pores in the cell membrane, leading to the leakage of intracellular components and cell death.[10][11] Natural products like essential oils have been shown to damage the cell membrane and wall of fungi by interfering with ATP synthesis and ion flow.[12]

-

Structure-Activity Relationship Insight: The length of the alkyl chain is crucial. The octyl group in N-octylthiourea provides a balance of hydrophobicity that can facilitate passage through the lipid-rich membranes of bacteria and fungi, enhancing its potential efficacy compared to more polar or shorter-chain analogs.

Anticancer and Cytotoxic Potential

Several studies have highlighted the anticancer properties of various thiourea derivatives against a range of cancer cell lines, including breast (MCF-7, T47D), colon (HCT116), and lung (A549) cancers.[13][14][15][16]

-

Mechanism of Action: The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis (programmed cell death).[14][16] Some derivatives have been shown to arrest the cell cycle at specific phases, such as the S phase, preventing cancer cell proliferation.[14][16] Molecular docking studies suggest that these compounds can bind to and inhibit key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR).[13][17] The combination of thiourea pharmacophores with metals like copper has also been explored as a strategy to develop potent metal-based anticancer drugs.[15]

Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing crucial roles in regulating metabolic pathways and serving as therapeutic agents.[18][19] Thiourea derivatives have been identified as potent inhibitors of various enzymes.

-

Tyrosinase Inhibition: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[20] Its inhibitors are of great interest in the cosmetics industry for skin lightening and in medicine for treating hyperpigmentation disorders.[21] Thiourea and its derivatives are known to be effective tyrosinase inhibitors, likely due to the ability of the sulfur atom to chelate the copper ions in the enzyme's active site, thereby rendering it inactive.[22][23] The N-octyl group could enhance this activity by facilitating access to the hydrophobic active site of the enzyme.

-

Corrosion Inhibition: Beyond biological systems, thiourea derivatives are extensively studied as corrosion inhibitors for metals like steel and aluminum.[24][25][26] They function by adsorbing onto the metal surface, forming a protective film that blocks the active sites for corrosion.[2][27] The sulfur atom plays a key role, forming strong bonds with the metal surface atoms (e.g., Fe-S bonds), which explains their strong inhibition characteristics.[24][25]

Experimental Protocols & Methodologies

To rigorously assess the biological potential of N-octylthiourea, standardized and validated experimental protocols are essential. The following sections detail the methodologies for evaluating its antimicrobial and cytotoxic activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Rationale: The broth microdilution method is a standardized, high-throughput technique that allows for the quantitative assessment of a compound's antimicrobial potency against multiple microbial strains simultaneously. It provides a clear endpoint (visible growth) and is crucial for comparing the efficacy of new compounds against established antibiotics.

Step-by-Step Methodology:

-

Preparation of Microbial Inoculum:

-

Aseptically pick 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from an agar plate.

-

Suspend the colonies in sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microplate wells.

-

-

Compound Preparation and Serial Dilution:

-

Prepare a stock solution of N-octylthiourea in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

-

Add a specific volume of the stock solution to the first well to achieve the highest desired test concentration and mix thoroughly.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a concentration gradient.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for sterility. A vehicle control (broth + inoculum + highest concentration of DMSO) is critical to ensure the solvent has no antimicrobial effect.

-

Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of N-octylthiourea in which there is no visible growth (i.e., the well is clear).

-

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Rationale: This assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable and quantifiable method to determine a compound's cytotoxic effect on cancer cells.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., MCF-7) in the appropriate complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell density.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of N-octylthiourea in DMSO.

-

Perform serial dilutions of the compound in a complete growth medium to achieve the desired test concentrations.

-

After 24 hours of cell attachment, carefully remove the old medium and add 100 µL of the medium containing the various concentrations of N-octylthiourea to the respective wells.

-

Include a vehicle control (cells treated with medium containing the highest percentage of DMSO) and an untreated control (cells with medium only).

-

-

Incubation and MTT Addition:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Data Visualization

Tabular Summary of Potential Activities

To provide a clear overview, the expected biological activities and their mechanistic basis are summarized below.

| Biological Activity | Target Organism/Cell | Proposed Mechanism of Action | Key Experimental Readout |

| Antibacterial | Gram-positive & Gram-negative bacteria | Disruption of cell membrane integrity, inhibition of essential enzymes. | Minimum Inhibitory Concentration (MIC) |

| Antifungal | Yeasts & Molds (e.g., Candida, Aspergillus) | Inhibition of ergosterol biosynthesis, disruption of cell wall integrity.[8][9][11] | Minimum Inhibitory Concentration (MIC) |

| Anticancer | Various cancer cell lines (e.g., MCF-7, HCT116) | Induction of apoptosis, cell cycle arrest, inhibition of signaling pathways (e.g., EGFR).[13][14][17] | IC₅₀ (50% inhibitory concentration) |

| Enzyme Inhibition | Tyrosinase | Chelation of copper ions in the enzyme's active site. | IC₅₀ (50% inhibitory concentration) |

Diagrammatic Representations

Workflow for Screening N-octylthiourea for Anticancer Activity

Caption: Potential mechanisms of antifungal action for thiourea derivatives targeting ergosterol.

Future Perspectives and Conclusion

N-octylthiourea represents a promising scaffold for the development of new therapeutic agents. Its lipophilic nature, combined with the versatile chemistry of the thiourea core, provides a strong foundation for future drug discovery efforts. Further research should focus on synthesizing a library of analogs with varied alkyl chain lengths and substitutions to establish a clear structure-activity relationship (SAR). In vivo studies are necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. The exploration of N-octylthiourea and its derivatives could lead to the discovery of novel drugs with improved efficacy against resistant microbial strains and aggressive cancers.

References

- Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). OnePetro. [Link]

- Thiourea Derivatives as Steel Corrosion Inhibitors: Density Functional Theory and Experimental Studies. (2019). Google Books.

- Corrosion inhibition of thiourea and thiadiazole derivatives : A Review. Journal of Materials and Environmental Science. [Link]

- Thiourea Derivatives as Potent Inhibitors of Aluminum Corrosion: Atomic-Level Insight into Adsorption and Inhibition Mechanisms. (2016).

- Insight into Inhibition Efficiencies of Mannich Bases of Thiourea Derivatives for Mild Steel Corrosion in 0.5 M Sulphuric Acid Medium.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023).

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023).

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2007). MDPI. [Link]

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023).

- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis, and cytotoxic activity in breast and cervical cancer cells. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2023). PubMed. [Link]

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). PubMed. [Link]

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). PubMed. [Link]

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

- Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance.

- Synthesis of Mono- and N,N - Disubstituted Thioureas and N -Acylthioureas. (2019).

- Mechanisms of action in antifungal drugs. EBSCO. [Link]

- Antimicrobial Activity of Some New Thioureides Derived From 2-(4-chlorophenoxymethyl)benzoic Acid. (2010). PubMed. [Link]

- Enzyme inhibitor. Wikipedia. [Link]

- An Updated Review of Tyrosinase Inhibitors. (2015). MDPI. [Link]

- Enzyme inhibitors. UCL. [Link]

- The Most Powerful Tyrosinase Inhibitors To Lighten Skin. (2023). Skin Type Solutions. [Link]

- Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. (2023).

- Fungal Keratitis Medication: Antifungal agents. (2023). Medscape. [Link]

- N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. (2022).

- Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). Journal of Pharmacy & Pharmacognosy Research. [Link]

- A comprehensive review on tyrosinase inhibitors. (2015).

- Enzyme Inhibition - Types of Inhibition. (2024). TeachMePhysiology. [Link]

- 18.8: Enzyme Inhibition. (2022). Chemistry LibreTexts. [Link]

- Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents. (2021). MDPI. [Link]

- Synthesis of N-hydroxythiourea. (1976). PubMed. [Link]

- Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023).

- Enzymes: Inhibitors (A-level Biology). Study Mind. [Link]

- Pharmacology – ANTIFUNGAL DRUGS (MADE EASY). (2021). YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]

- 4. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 11. emedicine.medscape.com [emedicine.medscape.com]

- 12. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jppres.com [jppres.com]

- 14. Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jppres.com [jppres.com]

- 18. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 19. teachmephysiology.com [teachmephysiology.com]

- 20. scbt.com [scbt.com]

- 21. skintypesolutions.com [skintypesolutions.com]

- 22. An Updated Review of Tyrosinase Inhibitors [mdpi.com]

- 23. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. content.ampp.org [content.ampp.org]

- 25. onepetro.org [onepetro.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. materials.international [materials.international]

1-Octyl-2-thiourea mechanism of action in biological systems

An In-Depth Technical Guide on the Core Mechanism of Action of 1-Octyl-2-thiourea in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the versatile thiourea class of compounds, holds significant potential for biological activity, primarily attributed to the reactivity of its thiocarbonyl group and the influence of its lipophilic octyl chain. While direct experimental data on this compound is limited, this guide synthesizes the extensive body of research on structurally related thiourea derivatives to elucidate its probable mechanisms of action. The core of its biological impact is likely centered on enzyme inhibition, leveraging the thiourea moiety's capacity to chelate metal ions within enzyme active sites and to form strategic hydrogen bonds. A particularly compelling hypothesis is the inhibition of copper-dependent enzymes, such as dopamine β-hydroxylase. Furthermore, the established antimicrobial properties of analogous compounds suggest that this compound may disrupt microbial membranes and inhibit key bacterial enzymes. This guide provides a comprehensive exploration of these mechanisms, supported by structure-activity relationship analyses, detailed experimental protocols for validation, and comparative data from related compounds, offering a foundational resource for future research and development.

Introduction: The Chemical Versatility of Thiourea Derivatives

Thiourea derivatives are a prominent class of organic compounds characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms. This structural motif imparts a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and enzyme inhibitory effects.[1][2] The biological versatility of these compounds stems from the unique electronic properties of the thiourea functional group, which can engage in various non-covalent interactions, and the ability to readily modify their structure to tune their physicochemical properties and target specificity.